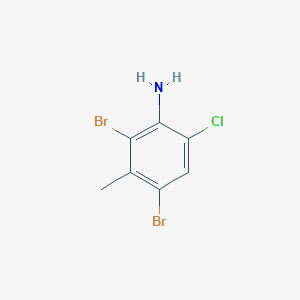

2,4-Dibromo-6-chloro-3-methylaniline

Description

Properties

IUPAC Name |

2,4-dibromo-6-chloro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2ClN/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQQKGVCPFESCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Precursors

The most common approach involves bromination of suitable aromatic amine precursors, such as 4-chloro-3-methylaniline or 2,4-dibromoaniline , under controlled conditions.

Methodology : Bromination is typically carried out using elemental bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron or zinc salts, or under radical conditions, to selectively introduce bromine atoms at the desired positions on the aromatic ring.

-

- Solvent: Acetic acid or dichloromethane.

- Temperature: Usually maintained between 0°C and room temperature to control regioselectivity.

- Reagents: Bromine or NBS with catalysts such as FeBr₃ or ZrCl₄.

Outcome : The process yields halogenated aniline derivatives, such as 2,6-dibromo-4-chloro-3-methylaniline , which serve as key intermediates.

Nitration and Diazotization

Following halogenation, nitration or diazotization steps are employed to introduce amino groups or to prepare diazonium salts, which are crucial for further substitution reactions.

-

- Typical yields of diazonium salts are high (>80%) with controlled temperature.

- The process is sensitive to temperature and pH, requiring careful control to prevent decomposition.

Reduction of Diazocompounds to Amines

The diazonium salts are then reduced to yield the target amino compounds, such as 2,4-dibromo-6-chloro-3-methylaniline .

-

- Using stannous chloride, sodium sulfite, or catalytic hydrogenation.

- Conditions are optimized to prevent over-reduction or unwanted substitution.

Alternative Synthetic Routes

Recent research suggests alternative pathways, such as direct halogenation of pre-formed aniline derivatives or multi-step sequences involving acylation, halogenation, and deprotection.

- Patented Methods :

- One patent describes the synthesis of m-dibromobenzene via diazotization of 2,4-dibromoaniline followed by reduction, which can be adapted for the chlorinated derivatives.

- Another approach involves selective halogenation of aromatic compounds in the presence of catalysts to achieve regioselectivity.

Data Table: Summary of Preparation Methods

Notes on Process Optimization and Challenges

- Regioselectivity : Achieving selective halogenation at specific positions requires precise control of reaction conditions and catalysts.

- Yield Improvement : Use of excess reagents or alternative solvents can enhance yields.

- Safety Considerations : Handling halogenating agents and diazonium salts necessitates strict safety protocols due to their toxicity and explosive potential.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-chloro-3-methylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution: Formation of substituted anilines.

Oxidation: Formation of quinones.

Reduction: Formation of primary or secondary amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

2,4-Dibromo-6-chloro-3-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-chloro-3-methylaniline depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms make the aromatic ring more susceptible to nucleophilic attack. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Patterns

The table below compares substituent positions, molecular weights, and applications of 2,4-dibromo-6-chloro-3-methylaniline with analogous halogenated anilines:

Key Observations :

Physical and Chemical Properties

Solubility and Stability:

- This compound : Expected to be water-insoluble due to high halogen content and aromaticity, similar to 2,6-dibromo-4-methylaniline .

- 4-Bromo-2-chloro-6-methylaniline : Molecular weight 220.49 g/mol; also water-insoluble .

Reactivity in Cross-Coupling Reactions:

- The dual bromine atoms in the target compound make it a candidate for sequential Suzuki-Miyaura reactions, as seen with 2,6-dibromo-4-methylaniline .

- In contrast, 2-bromo-4,6-dichloroaniline (CAS 27761-65-5) lacks a methyl group, which may reduce steric hindrance but limit applications in complex molecule synthesis .

Biological Activity

2,4-Dibromo-6-chloro-3-methylaniline (CAS 1195139-59-3) is an organic compound with the molecular formula C₇H₆Br₂ClN. It is a derivative of aniline, characterized by the substitution of hydrogen atoms on the benzene ring with two bromine atoms, one chlorine atom, and a methyl group. This unique structural configuration contributes to its diverse applications in chemical synthesis and potential biological activities.

The compound's structure influences its reactivity and interactions with biological systems. The presence of halogen atoms (bromine and chlorine) is known to enhance biological activity, particularly in antimicrobial and anticancer properties. The compound serves as an intermediate in the synthesis of various organic molecules, making it valuable for both industrial and medicinal chemistry applications.

Biological Activities

Recent studies have highlighted the bioactive properties of this compound, suggesting its potential as a candidate for drug discovery. The following sections summarize key findings regarding its biological activities:

Antimicrobial Activity

Research indicates that halogenated anilines exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A comparative analysis of related compounds has demonstrated that those with bromine substitutions often possess enhanced antibacterial efficacy.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | Moderate | Moderate |

| Related Halogenated Anilines | High | High |

Cytotoxicity Studies

In vitro studies assessing cytotoxic effects on cancer cell lines have indicated that this compound exhibits selective toxicity. Preliminary results suggest that the compound may induce apoptosis in certain cancer cell types while exhibiting minimal toxicity to normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Cancer Cell Line A | 15 | 5 |

| Normal Cell Line B | >100 | - |

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Binding : Binding to specific cellular receptors could trigger signaling pathways leading to apoptosis in cancer cells.

Case Studies

- Antibacterial Efficacy : A study conducted on a series of halogenated anilines revealed that compounds with multiple halogen substitutions exhibited broader antibacterial spectra compared to their non-halogenated counterparts. This compound was included in this study and demonstrated moderate activity against both gram-positive and gram-negative bacteria .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various substituted anilines on human cancer cell lines. The results indicated that this compound had a significant impact on inducing cell death in certain cancer types while sparing normal cells .

Q & A

Q. What synthetic routes are available for preparing 2,4-Dibromo-6-chloro-3-methylaniline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach for halogenated aniline derivatives involves sequential halogenation and functional group protection. For example, hypochlorite (NaClO) in HCl can selectively introduce chlorine at specific positions, as demonstrated in the synthesis of 6-chloro-2,4-dinitroaniline . Optimization typically requires controlling stoichiometry (e.g., molar ratios of substrate:NaClO:HCl = 1:1.5:4.5) and temperature (45–50°C for 3–4 hours). Bromination may follow using agents like Br₂ or HBr/H₂O₂, with regioselectivity guided by steric and electronic effects. Purification via recrystallization or column chromatography is critical for isolating the target compound .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : H and C NMR can confirm substitution patterns and assess purity. Aromatic proton signals will reflect bromine/chlorine-induced deshielding.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns from bromine/chlorine.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths/angles and crystallographic packing, as implemented in SHELX software for similar halogenated aromatics .

- HPLC/GC : Chromatographic methods (e.g., reverse-phase HPLC) quantify impurities using calibrated standards .

Q. What safety protocols are essential when handling halogenated anilines like this compound?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods, gloves, and PPE due to potential carcinogenicity (analogous to chlorinated dioxins ).

- Waste Disposal : Halogenated byproducts require neutralization (e.g., with NaHSO₃) before disposal in designated hazardous waste containers.

- Exposure Monitoring : Regular air sampling and biological monitoring (e.g., urine metabolites) are recommended for lab personnel .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3-methyl group creates steric hindrance, reducing accessibility to the amine group. This can be quantified via DFT calculations (e.g., B3LYP functional) to model transition-state geometries .

- Electronic Effects : Bromine/chlorine substituents withdraw electron density, deactivating the aromatic ring. Hammett constants (σₚ) predict regioselectivity in electrophilic substitutions. For Suzuki couplings, electron-deficient aryl halides require Pd catalysts with strong electron-donating ligands (e.g., SPhos) .

Q. What computational strategies can predict the electronic structure and spectroscopic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), NMR chemical shifts, and IR vibrational modes. Include solvent effects via polarizable continuum models (PCM) .

- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra by modeling electronic transitions, correlating with experimental λ_max values.

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for this compound derivatives be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with XRD-derived bond distances. For example, XRD-confirmed dihedral angles can explain unexpected H splitting patterns due to restricted rotation .

- Dynamic Effects : Variable-temperature NMR or NOESY experiments detect conformational flexibility that static XRD models may overlook.

Q. What mechanistic insights govern the stability of this compound under oxidative or photolytic conditions?

- Methodological Answer :

- Degradation Pathways : Use LC-MS to identify decomposition products. For photolysis, UV irradiation in acetonitrile generates radicals detectable via EPR spin-trapping (e.g., with DMPO).

- Kinetic Studies : Monitor reaction rates under varying pH and light intensity. Arrhenius plots derived from kinetic data reveal activation energies for degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.